Product packaging for AC-beta-(2-THIENYL)-ALA-OH(Cat. No.:CAS No. 83396-76-3)

AC-beta-(2-THIENYL)-ALA-OH

Cat. No.: B3043280
CAS No.: 83396-76-3
M. Wt: 213.26 g/mol
InChI Key: FSFVGPGABHYRPJ-QMMMGPOBSA-N
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Description

AC-beta-(2-THIENYL)-ALA-OH is a useful research compound. Its molecular formula is C9H11NO3S and its molecular weight is 213.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3S B3043280 AC-beta-(2-THIENYL)-ALA-OH CAS No. 83396-76-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-3-thiophen-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-6(11)10-8(9(12)13)5-7-3-2-4-14-7/h2-4,8H,5H2,1H3,(H,10,11)(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFVGPGABHYRPJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701003383
Record name N-(1-Hydroxyethylidene)-3-thiophen-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701003383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83396-76-3
Record name N-(1-Hydroxyethylidene)-3-thiophen-2-ylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701003383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Non Proteinogenic Amino Acids in Chemical Biology

While the central dogma of molecular biology highlights 22 proteinogenic amino acids as the building blocks of proteins, a vast array of non-proteinogenic amino acids (NPAAs) exists in nature and can also be synthesized in the laboratory. wikipedia.org These unique amino acids are not encoded in the genetic code but play crucial roles in various biological processes. nih.govmdpi.com

NPAAs are integral to the discovery and development of peptide-based therapeutics, as their incorporation can enhance stability, potency, and bioavailability. nih.gov They are found in organisms like bacteria, fungi, and plants, where they function as intermediates in biosynthesis, components of bacterial cell walls, neurotransmitters, and toxins. wikipedia.orgagriculturejournals.cz In drug discovery, NPAAs are used to create peptides with improved properties, such as resistance to proteolytic degradation. nih.govmdpi.com For example, the substitution of natural amino acids with NPAAs like L-thienylalanine in antimicrobial peptides has been shown to increase their activity and reduce cytotoxicity. mdpi.com

The study of NPAAs broadens the horizons of synthetic biology, allowing for the engineering of proteins with modified functions and the creation of novel metabolites. frontiersin.org Their diverse functionalities make them invaluable in pharmaceuticals, agriculture, and bioengineering. agriculturejournals.czfrontiersin.org

Historical Context of Thienylalanine Analogues in Biochemical Investigations

Thienylalanine analogues, including β-(2-thienyl)-alanine, have a long history in biochemical research, primarily as antagonists of the essential amino acid phenylalanine. Early studies focused on their inhibitory effects on bacterial growth, providing insights into metabolic pathways and enzyme mechanisms. asm.orgscispace.com For instance, β-2-thienylalanine was identified as a growth-inhibitory analogue of phenylalanine in E. coli. asm.org

The Guthrie test, a bacterial inhibition assay developed in the 1960s for newborn screening of phenylketonuria (PKU), famously utilized β-2-thienylalanine. nih.gov In this test, the presence of high levels of phenylalanine in a blood sample overcomes the inhibitory effect of the thienylalanine analogue on bacterial growth, allowing for the detection of the metabolic disorder. nih.govmchlibrary.org

Further research has explored the use of thienylalanine analogues in peptide synthesis to create molecules with specific biological activities. For example, the incorporation of β-(2-thienyl)-L-alanine into the hormone oxytocin (B344502) resulted in an analogue with altered receptor affinity and intrinsic activity. nih.gov These studies highlight the utility of thienylalanine derivatives in probing structure-activity relationships of peptides and proteins. nih.govpnas.org The synthesis of these analogues has been achieved through various methods, including classic racemate resolution and enantioselective hydrolysis. google.comgoogle.comacs.org

Structural Analogy to L Phenylalanine and Implications for Biological Mimicry

Stereoselective Synthesis of β-(2-Thienyl)-L-alanine and β-(2-Thienyl)-D-alanine

Producing enantiomerically pure β-(2-thienyl)alanine is critical, as the stereochemistry of amino acids dictates the structure and function of the final peptide. Both biotechnological and classical chemical methods are employed to achieve high optical purity.

Biocatalysis offers a powerful and stereoselective route to enantiopure amino acids. Phenylalanine ammonia (B1221849) lyase (PAL) enzymes, for instance, have been explored for the stereoselective synthesis of L-α-amino acids. researchgate.net A two-step process involving hydroamination-hydrodesulfurisation has been investigated for producing aliphatic L-α-amino acids from thienylacrylic acids. researchgate.net

A key biotechnical method involves the microbial transamination of the enol form of 2-hydroxy-3-thienylacrylic acids. lookchem.comresearchgate.netgoogle.comgoogle.com This biotransformation is typically performed using a genetically engineered E. coli strain and an amino donor such as L-aspartic acid or L-glutamic acid to produce L-3-(2-thienyl)alanine. lookchem.comresearchgate.netgoogle.comgoogle.com This enzymatic approach is advantageous for its high stereoselectivity and applicability to large-scale synthesis. researchgate.net Additionally, L-selective amidases can be used to hydrolyze L-amino acid amides from a racemic mixture, allowing for the separation of enantiomers. units.it

Enzymatic Approaches for β-(2-Thienyl)alanine Synthesis

Enzyme/OrganismMethodSubstrateKey ReagentProductReference
Genetically Engineered E. coliMicrobial Transamination2-Hydroxy-3-thienylacrylic acidL-Aspartic acid (amino donor)L-3-(2-Thienyl)alanine lookchem.com, researchgate.net
Phenylalanine ammonia lyase (PAL)HydroaminationThienylacrylic acidsAmmoniaL-Thienylalanines researchgate.net
L-selective amidases (e.g., from Pseudomonas sp.)Enzymatic ResolutionRacemic N-acylated β-(2-Thienyl)alanineWaterL-β-(2-Thienyl)alanine units.it

Traditional chemical methods provide robust pathways to racemic and enantiomerically enriched β-(2-thienyl)alanine. The hydantoin (B18101) and azlactone routes are established multi-step chemical syntheses that can precede a final enzymatic resolution step. lookchem.comgoogle.comgoogle.com The azlactone route, for example, can be used to prepare the precursor needed for biotransformation. google.comgoogle.com

Classical resolution is a technique used to separate racemic mixtures. units.it This can be achieved by forming diastereomeric salts using a chiral resolving agent. For instance, β-2-thienyl-DL-alanine can be reacted with a chiral acid like dibenzoyl-D-tartaric acid. google.com This reaction selectively forms a salt with the L-enantiomer, which can then be separated by crystallization. google.com Following separation, the desired enantiomer is recovered by treatment with an acid, such as acetic or hydrochloric acid. google.com

Comparison of Classical Synthetic Routes

Synthetic RouteDescriptionTypical PrecursorKey IntermediateReference
Hydantoin RouteA method for synthesizing amino acids starting from an aldehyde, potassium cyanide, and ammonium (B1175870) carbonate (Bucherer-Bergs reaction), followed by hydrolysis.2-ThiophenecarboxaldehydeThienyl-substituted hydantoin google.com, google.com
Azlactone RouteInvolves the condensation of an aldehyde with hippuric acid in the presence of acetic anhydride (B1165640) (Erlenmeyer-Plöchl reaction) to form an azlactone, which is then reduced and hydrolyzed.2-ThiophenecarboxaldehydeThienyl-substituted azlactone lookchem.com, google.com, google.com
Classical ResolutionSeparation of a racemic mixture by reaction with a single enantiomer of a resolving agent to form separable diastereomeric salts.β-2-Thienyl-DL-alanineDiastereomeric salt (e.g., with dibenzoyl-D-tartaric acid) units.it, google.com

Biotechnical and Enzymatic Approaches for Enantiopure Forms

N-Acetylation Strategies for AC-β-(2-THIENYL)-ALA-OH

N-acetylation is a common chemical modification for amino acids, often used to mimic natural protein modifications or to alter the compound's properties. The process involves introducing an acetyl group (CH₃CO) onto the alpha-amino group of β-(2-thienyl)alanine. A general method for achieving this involves reacting the amino acid with an acetylating agent like acetic anhydride under basic conditions. For related heterocyclic alanines, a reaction between methyl-2-acetamidoacrylate and a heterocyclic compound in the presence of a base like potassium carbonate can yield the N-acetyl derivative. researchgate.net This strategy leads to the formation of N-acetyl-β-heterocyclic alanine (B10760859) derivatives, which can be used in further synthetic steps. researchgate.net

Integration into Peptide Synthesis Methodologies

The utility of β-(2-thienyl)alanine and its N-acetylated form is most evident in their incorporation into peptide chains. The unique thiophene side chain can confer specific properties to the resulting peptide, such as enhanced biological activity. chemimpex.com

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. csic.es To be incorporated into a growing peptide chain using the common Fmoc-based strategy, β-(2-thienyl)alanine must first have its amino group protected by a fluorenylmethoxycarbonyl (Fmoc) group. chemimpex.comchemimpex.com This protecting group prevents unwanted reactions at the N-terminus during peptide bond formation and can be removed under mild basic conditions, typically with piperidine. chemimpex.comcsic.es

Fmoc-β-(2-thienyl)-L-alanine is a commercially available derivative used as a building block in SPPS. chemimpex.comrsc.orgpublish.csiro.au Its thiophene side chain allows for the introduction of a heterocyclic structure into peptides, which can enhance pharmacological properties. chemimpex.com The Fmoc-protected amino acid is coupled to the free amino group of the resin-bound peptide chain using standard coupling reagents like PyBop or HCTU. rsc.orgresearchgate.net

Key Components in SPPS with Fmoc-β-(2-thienyl)-L-alanine

ComponentExampleFunctionReference
Amino Acid DerivativeFmoc-β-(2-thienyl)-L-alanineThe building block to be added to the peptide chain. chemimpex.com, peptide.com
Solid Support (Resin)Aminomethylated polystyrene resin, Tentagel Macrobead RAM resinThe solid matrix to which the peptide is anchored during synthesis. rsc.org, publish.csiro.au
Coupling ReagentPyBop (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HCTUActivates the carboxylic acid of the incoming amino acid to facilitate peptide bond formation. rsc.org, researchgate.net
BaseDIPEA (N,N-Diisopropylethylamine)Used in conjunction with the coupling reagent to facilitate the reaction. rsc.org
Deprotection Reagent20% Piperidine in NMP or DMFRemoves the Fmoc group from the N-terminus to allow for the next coupling cycle. rsc.org, csic.es
Cleavage CocktailTFA / TIPS / H₂O / DODTCleaves the completed peptide from the resin and removes side-chain protecting groups. publish.csiro.au

Peptides with a C-terminal aldehyde group are valuable as protease inhibitors. nih.gov However, their synthesis on a solid support presents significant challenges, particularly when certain amino acids are at the C-terminal position. Research into the synthesis of peptide aldehydes via the transformation of resin-bound acetal (B89532) or thioacetal structures has revealed sequence-dependent difficulties. nih.gov

Specifically, a one-pot reaction designed to convert a resin-bound thioacetal to the corresponding aldehyde was reported to be unsuccessful when β-(2-Thienyl)alanine was the C-terminal residue. nih.gov While a stepwise conversion proved effective for some sequences, the attempt to generate the desired peptide aldehyde with a C-terminal β-(2-Thienyl)alanine failed to yield the target product. nih.gov This highlights a specific synthetic challenge associated with the electronic or steric properties of the thienyl side chain in this particular transformation, complicating the creation of C-terminal aldehyde peptides containing this residue. The epimerization of C-terminal residues like cysteine and histidine during synthesis is a well-known general challenge, and while not explicitly detailed for thienylalanine, the reactivity of heterocyclic side chains can introduce unique complications. nih.gov

Incorporation of Thienylalanine as a Special Amino Acid in Peptide Engineering

The integration of β-(2-thienyl)alanine into peptide chains is a well-established strategy to create analogues with modified structures and functions. This process typically utilizes solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry. For efficient incorporation, the amino group of thienylalanine must be temporarily blocked with a protecting group. The most common protecting groups for this purpose are the fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. chemimpex.comnih.govresearchgate.net The resulting derivatives, such as Fmoc-β-(2-thienyl)-L-alanine, are commercially available and compatible with standard SPPS protocols, allowing for the creation of complex peptide sequences with high purity. chemimpex.com

The substitution of natural amino acids like phenylalanine with thienylalanine can lead to significant changes in the resulting peptide's properties. The thiophene ring, being a bioisostere of the phenyl ring, can alter the peptide's conformation, hydrophobicity, and electronic characteristics. 111.68.96uminho.pt These modifications can enhance biological activity, improve stability against enzymatic degradation, and fine-tune receptor binding affinity and selectivity. google.com

A notable example is the incorporation of L-β-(2-thienyl)-alanine into oxytocin (B344502). acs.orggoogle.com The synthesis of [4-β-(2-thienyl)-L-alanine]oxytocin was achieved through a stepwise solution-phase method. acs.org The study revealed that introducing the bulky, hydrophobic thienyl side chain at position 4, which is part of a critical β-turn in oxytocin's structure, drastically reduced both the peptide's affinity for its receptor and its intrinsic biological activity. acs.org This analogue acted as a competitive inhibitor, demonstrating how a single amino acid substitution with thienylalanine can fundamentally alter a peptide's pharmacological profile. acs.org

In another study, thienylalanine was incorporated into analogues of deltorphin (B1670231) I, a peptide with high affinity for the delta opioid receptor. The replacement of phenylalanine at position 3 with 3-(2-thienyl)alanine proved to be a successful modification, resulting in an analogue with a high delta receptor binding affinity (Kᵢ of 1.38 nM). researchgate.net Furthermore, research into amyloid beta-based peptides has shown that replacing phenylalanine with β-2-thienylalanine can yield peptides that self-assemble into β-sheet-rich amyloid fibrils, a process of significant interest in materials science and for studying neurodegenerative diseases. 111.68.96

Design and Synthesis of Diverse Derivatives and Analogues with Thienyl Moieties

The thienyl group of β-(2-thienyl)alanine is a versatile scaffold for the synthesis of a wide array of derivatives, particularly heterocyclic compounds with potential therapeutic applications.

Synthesis of Thienyl-Substituted Heterocycles (e.g., Conazoles, Spiroazoles, Acrylonitriles, Azetidinones)

The chemical reactivity of β-(2-thienyl)alanine and its simpler precursors, like 2-thienylacetonitrile, allows for their use in constructing various heterocyclic systems.

Conazoles: A series of novel 2-aryl-1-azolyl-3-thienylbutan-2-ols, which are classified as conazoles, have been designed and synthesized to combat antifungal resistance. nih.gov These compounds were developed in response to the activity of the first-generation azole, tioconazole, against resistant Candida glabrata strains. The new thienyl-containing conazoles exhibited a broad spectrum of antifungal activity, proving effective against C. glabrata, C. albicans, and Aspergillus fumigatus. nih.gov Their efficacy against strains known to overexpress efflux pumps suggests they may overcome common resistance mechanisms. nih.gov

Acrylonitriles: Thiophene-based acrylonitriles have emerged as compounds with potent biological activities. A series of 3-aryl-2-(2-thienyl)acrylonitriles were synthesized via the Knoevenagel condensation of 2-thienylacetonitrile with various aromatic aldehydes. 111.68.96mdpi.com This reaction provides a straightforward method for producing these derivatives, which have been evaluated for antifungal and cytotoxic properties. 111.68.96mdpi.com

Azetidinones (β-Lactams): The β-lactam ring is a core structure in many widely used antibiotics. Azetidinones can be synthesized from β-amino acids through cyclization reactions. researchgate.net A general method for producing 2-azetidinones involves the cyclization of a β-amino acid by treating it with triphenylphosphine (B44618) and a heterocyclic disulfide. researchgate.net While not demonstrated specifically with β-(2-thienyl)alanine in the cited literature, this method is applicable to β-amino acids in general. Another powerful method is the Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine. derpharmachemica.comresearchgate.net Research on combretastatin (B1194345) analogues has led to the synthesis of 3-(2-thienyl) and 3-(3-thienyl) substituted β-lactams that show high potency against human breast cancer cells, with IC₅₀ values in the nanomolar range. researchgate.net

The following table summarizes some of the synthesized heterocyclic derivatives incorporating a thienyl moiety.

Heterocycle ClassStarting Material/PrecursorSynthetic MethodExample Compound/DerivativeReference
Conazoles Thienyl-containing precursorsMulti-step synthesis2-Aryl-1-azolyl-3-thienylbutan-2-ols nih.gov
Acrylonitriles 2-Thienylacetonitrile, Aromatic aldehydesKnoevenagel condensation3-Aryl-2-(2-thienyl)acrylonitriles 111.68.96mdpi.com
Azetidinones Imines, Acetoxyacetyl chlorideStaudinger cycloaddition3-(2-Thienyl)analogue of Combretastatin A-4 researchgate.net
Azetidinones β-Amino acidsCyclization with triphenylphosphineGeneral 2-azetidinone structure researchgate.net

Modification for Enhanced Bioactivity and Specificity (e.g., Aryl Substituents, Hydrophobic Moieties)

Modifying the structure of thienylalanine derivatives by adding various substituents is a key strategy for enhancing bioactivity and specificity. The introduction of aryl groups and other hydrophobic moieties can significantly influence the pharmacological properties of the parent compound.

For instance, in the development of adenosine (B11128) receptor antagonists, β-(2-thienyl)alanine was conjugated to a xanthine (B1682287) scaffold. This "functionalized congener" approach allows for distal modifications that can improve both potency and pharmacokinetic parameters like water solubility. researchgate.net The resulting xanthine-thienylalanine conjugates showed a high degree of selectivity for A₁-adenosine receptors.

The synthesis of 3-aryl-2-thienylacrylonitriles demonstrates the impact of aryl substituents on bioactivity. 111.68.96 By varying the substitution pattern on the aryl ring, researchers could modulate the antifungal and cytotoxic effects of the compounds. For example, comparing derivatives with different halogen substitutions on the phenyl ring revealed structure-activity relationships, guiding the design of more potent agents. 111.68.96

Direct functionalization of the thienylalanine core itself is another powerful approach. Methods like C-H borylation can be used to introduce new functional groups onto the thiophene ring. google.com For example, N-protected 2-thienylalanine can be selectively borylated at the 5-position of the thiophene ring. This borylated intermediate can then undergo Suzuki cross-coupling reactions to attach a wide variety of aryl and heteroaryl substituents, creating a library of novel amino acid derivatives for incorporation into peptides or for use as standalone bioactive molecules. google.com

The table below highlights research findings on how specific modifications to thienyl-containing compounds affect their biological activity.

Compound ClassModificationEffectResearch FindingReference
Xanthine Conjugates Conjugation with β-(2-thienyl)alanineHigh selectivity for A₁-adenosine receptorsThe thienylalanine conjugate was among the most selective A₁-receptor antagonists.
Thienyl-Acrylonitriles Varied aryl substituentsModulation of antifungal and cytotoxic activitySubstitutions on the aryl ring significantly impacted biological potency. 111.68.96
Deltorphin I Analogues Phenylalanine replaced by 3-(2-thienyl)alanineMaintained high delta opioid receptor affinityThe thienylalanine analogue showed a Kᵢ of 1.38 nM. researchgate.net
Oxytocin Analogues Glutamine replaced by β-(2-thienyl)-L-alanineDrastic reduction in affinity and intrinsic activityThe analogue acted as a competitive inhibitor of oxytocin. acs.org

Interaction with Amino Acid Metabolizing Enzymes and Transport Systems

β-2-Thienyl-DL-alanine has been identified as a competitive inhibitor of phenylalanine hydroxylase (PH), a key enzyme in phenylalanine metabolism. In vitro studies using crude homogenates from rat liver and kidney have demonstrated this inhibitory effect. The presence of 24 mM β-2-thienyl-DL-alanine significantly increased the apparent Michaelis constant (Km) for phenylalanine hydroxylase, while the maximum velocity (Vmax) of the enzyme remained largely unchanged, which is characteristic of competitive inhibition. nih.govnih.gov

Specifically, in liver homogenates, the apparent Km for phenylalanine hydroxylase increased from 0.61 mM in the absence of the inhibitor to 2.70 mM in the presence of 24 mM β-2-thienyl-DL-alanine. nih.govnih.gov In kidney homogenates, the apparent Km changed from 0.50 mM to 1.60 mM under the same conditions. nih.govnih.gov The crystal structure of a ternary complex of phenylalanine hydroxylase with its cofactor and the substrate analogue 3-(2-thienyl)-L-alanine (THA) has been determined, confirming that THA binds competitively to the L-Phe active site and triggers a similar conformational change to that observed with the natural substrate. researchgate.net

In vivo studies in rats, however, have shown that a single dose of β-2-thienyl-DL-alanine (2 mmol/kg) did not result in the inhibition of phenylalanine hydroxylase in either the liver or the kidney. nih.govnih.gov However, repeated injections over a four-day period led to a significant decrease in the enzyme's activity, reducing it to approximately 40% of the control levels. nih.govnih.gov

Table 1: In Vitro Inhibition of Phenylalanine Hydroxylase by β-2-Thienyl-DL-alanine

Tissue Inhibitor Concentration Apparent Km (mM) Vmax
Liver 0 mM 0.61 No significant change
Liver 24 mM 2.70 No significant change
Kidney 0 mM 0.50 No significant change

The intestinal absorption of phenylalanine is also competitively inhibited by β-2-thienyl-DL-alanine. nih.govnih.gov Studies using an in vivo perfusion procedure in rats have shown that when the intestine was perfused with phenylalanine at concentrations ranging from 0.2 to 2.0 mM, the presence of β-2-thienyl-DL-alanine hindered its absorption. nih.gov The inhibition was determined to be competitive, with an estimated inhibition constant (Ki) of 81 mM. nih.govnih.gov This suggests that β-2-thienyl-DL-alanine can compete with phenylalanine for the same transport systems in the gut. bac-lac.gc.ca

Inhibition of Phenylalanine Hydroxylase (PH) Activity in Mammalian Systems (in vitro and in vivo models)

Incorporation into Peptides and Proteins and its Functional Consequences

The structural resemblance of β-(2-Thienyl)alanine to phenylalanine allows for its recognition by Phenylalanyl-tRNA synthetase (PheRS), the enzyme responsible for attaching phenylalanine to its corresponding transfer RNA (tRNA). pnas.org This enables the incorporation of 2-thienylalanine into proteins. pnas.org

Furthermore, advancements in synthetic biology have enabled the site-specific incorporation of unnatural amino acids into proteins through the use of engineered aminoacyl-tRNA synthetase/tRNA pairs. nih.gov A notable example is the use of an evolved pyrrolysyl-tRNA synthetase (PylRS) mutant in combination with its cognate tRNA (tRNAPyl). nih.govacs.org This engineered system can recognize 3-(2-thienyl)-alanine and facilitate its incorporation into a growing polypeptide chain in response to an amber stop codon (UAG). nih.govacs.orgnih.gov This process, known as stop codon suppression, allows for the precise placement of this unnatural amino acid at specific positions within a protein sequence in both E. coli and mammalian cells. nih.govacs.org

The versatility of the engineered PylRS/tRNAPyl pair extends to the incorporation of a variety of unnatural amino acids, including several histidine analogues. nih.govacs.org Research has demonstrated that this system can successfully incorporate 3-(2-thienyl)-alanine as a histidine mimic. nih.govacs.orgrsc.org To illustrate the utility of this approach, His66 in blue fluorescent protein (BFP) was replaced with 3-(2-thienyl)-alanine, resulting in a mutant BFP with altered spectral properties. nih.govacs.org This highlights the potential of using 3-(2-thienyl)-alanine to probe the structural and functional roles of histidine residues in proteins. nih.gov Besides 3-(2-thienyl)-alanine, this system also allows for the incorporation of other histidine analogues such as 3-methyl-histidine, 3-pyridyl-alanine, and 2-furyl-alanine. nih.govacs.org

The incorporation of β-2-thienylalanine (2-Thi) into peptides has been shown to influence their self-assembly and conformational properties, particularly in the context of amyloid fibril formation. nih.gov A study focusing on a peptide derived from the amyloid beta peptide, where phenylalanine residues were replaced with 2-Thi, revealed that the resulting peptide formed β-sheet-rich amyloid fibrils with a twisted morphology. nih.gov This self-assembly occurred in both aqueous and methanol (B129727) solutions at sufficiently high concentrations, leading to the formation of a hydrogel. nih.gov

Molecular dynamics simulations indicated that the peptide adopts well-defined, turn-like folded structures in dilute aqueous solutions. nih.gov This folding is driven by the self-assembly of the hydrophobic aromatic thienyl units, with charged lysine (B10760008) groups remaining exposed to the aqueous environment. nih.gov The thienyl residues are thought to contribute to these interactions through π-stacking. nih.govunimi.it In another study, the substitution of a phenylalanine residue with 2-thienylalanine in a peptide derived from human islet amyloid polypeptide (hIAPP) was shown to promote rapid amyloid formation, also attributed to π-stacking interactions. nih.gov This demonstrates the significant impact that the incorporation of β-2-thienylalanine can have on the secondary structure and self-assembling properties of peptides, making it a valuable tool for studying amyloidogenesis and designing novel biomaterials. nih.govunimi.it

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
AC-beta-(2-THIENYL)-ALA-OH β-(2-Thienyl)alanine, 2-Thi, THA
Phenylalanine Phe
L-phenylalanine L-Phe
3-(2-thienyl)-L-alanine THA
3-methyl-histidine
3-pyridyl-alanine
2-furyl-alanine
Lysine

Site-Specific Incorporation as Histidine Mimics and Other Unnatural Amino Acids

Cellular and Developmental Biology Impacts

The incorporation of β-(2-Thienyl)alanine into cellular systems can lead to significant disruptions in normal biological processes, from the regulation of cell division to the complex interactions required for organ development.

In the yeast Saccharomyces cerevisiae, the amino acid analogue β-2-DL-thienylalanine has been shown to induce a transient arrest in the G1 phase of the cell cycle. sigmaaldrich.com This arrest occurs at a specific point known as "start," a critical regulatory step before the initiation of DNA synthesis. sigmaaldrich.com The cells accumulate at this G1 checkpoint, indicating an interference with the normal progression of the cell division cycle. sigmaaldrich.com This effect is likely due to the analogue's interference with protein synthesis, leading to the production of non-functional proteins that are crucial for advancing past the G1 phase. stackexchange.compnas.org

The development of organs, a process known as organogenesis, relies on precise interactions between different cell types. In the context of mouse tooth germ development, β-2-thienylalanine has been demonstrated to suppress normal differentiation when added to in vitro cultures. researchgate.net This inhibitory effect is attributed to its interference with protein metabolism, particularly within the dermal papillar cells. researchgate.net However, this suppression can be reversed when phenylalanine is present in equimolar concentrations, highlighting the competitive nature of the analogue's interaction with phenylalanine-dependent pathways. researchgate.net This finding underscores the critical role of accurate protein synthesis in the complex epithelio-mesenchymal interactions that drive organ formation.

Effects on Cell Cycle Progression (e.g., Saccharomyces cerevisiae)

Interactions with Diverse Biological Targets and Pathways

Beyond its general effects on protein synthesis, β-(2-Thienyl)alanine and its derivatives exhibit specific interactions with a variety of biological molecules and pathways, leading to a range of activities from enzyme inhibition to modulation of receptor binding.

Table 1: Examples of Kinase Inhibitors and their Targets

Inhibitor Target Kinases
Sorafenib Raf-1, B-Raf, VEGFR-1/2/3, PDGFR-β, c-Kit, Flt-3, RET researchgate.netsci-hub.se
Cabozantinib (B823) VEGFR2, MET, RET, c-KIT, FLT3, AXL, Tie-2 sci-hub.se
Thiazolo[5,4-b]pyridine derivatives PI3K, ITK, BCR-ABL, RAF, VEGFR2 researchgate.net

β-(2-Thienyl)alanine and its derivatives have demonstrated notable antimicrobial and antifungal properties. As an analogue of phenylalanine, it can inhibit bacterial growth by being incorporated into proteins, rendering them non-functional. stackexchange.com This mechanism is the basis for its use in certain microbiological assays. stackexchange.com Furthermore, specific derivatives of N-substituted β-amino acids have shown promising activity against multidrug-resistant Gram-positive pathogens like Staphylococcus aureus (MRSA) and Enterococcus faecalis, as well as antifungal activity against drug-resistant Candida albicans. plos.org The antimicrobial activity of peptides incorporating β-(2-thienyl)-L-alanine has also been explored, with some showing weak to intermediate activity against pathogens like Pseudomonas aeruginosa. google.com The inhibition of alanine racemase, an essential enzyme for bacterial cell wall synthesis, is another mechanism through which thienyl-containing compounds can exert antimicrobial effects, particularly against Mycobacterium tuberculosis. nih.gov

Table 2: Antimicrobial and Antifungal Activity of Selected Compounds

Compound/Derivative Target Microorganism(s) Observed Effect
β-2-thienylalanine Bacillus subtilis Inhibition of growth stackexchange.com
N-substituted β-amino acid derivatives Staphylococcus aureus MRSA, Enterococcus faecalis Promising antimicrobial activity (MIC 4-16 µg/mL) plos.org
N-substituted β-amino acid derivative (compound 26) Candida albicans (drug-resistant) Antifungal activity (MIC 16 µg/mL) plos.org
Peptides with β-(2-thienyl)-L-alanine Pseudomonas aeruginosa Weak to intermediate antimicrobial activity google.com
Alanine racemase inhibitors Mycobacterium tuberculosis Inhibition of growth nih.gov

The incorporation of β-(2-thienyl)-alanine into peptide structures can significantly modulate their binding affinity and selectivity for various receptors. For example, in analogues of bradykinin-related peptides, the inclusion of β-(2-thienyl)-l-alanine (Thi) has been part of structure-activity relationship studies to develop antagonists for the B1 receptor. ahajournals.org Similarly, in the development of analogues for the opioid peptide deltorphin I, replacing phenylalanine with 3-(2-thienyl)alanine was done to investigate the influence on opioid receptor binding affinity. researchgate.net The substitution of proline with β-(2-thienyl)-L-alanine in vasopressin analogues has also been studied to understand its effect on binding to the V2 receptor. mdpi.com These examples demonstrate that the unique structural properties of β-(2-thienyl)alanine can be harnessed to fine-tune the pharmacological profiles of peptide-based therapeutics.

Mechanisms of Drug Efflux Inhibition

The rise of multidrug resistance (MDR) in pathogenic bacteria is a significant global health threat, largely driven by the overexpression of drug efflux pumps. nih.gov These pumps are membrane proteins that actively extrude a wide array of structurally diverse compounds, including antibiotics, from the bacterial cell, thereby reducing their intracellular concentration to sub-toxic levels. nih.govtandfonline.commdpi.com Among the most clinically significant are the pumps of the Resistance-Nodulation-Division (RND) superfamily, prevalent in Gram-negative bacteria. nih.govmdpi.com The development of efflux pump inhibitors (EPIs) is a promising strategy to counteract this resistance mechanism and restore the efficacy of existing antibiotics. tandfonline.commdpi.com

Analogues of β-(2-Thienyl)alanine, such as this compound, are investigated for their potential as EPIs due to their structural characteristics, which allow them to interact with these efflux systems. The mechanism of inhibition can be understood by examining well-studied EPIs like Phenylalanine-arginine β-naphthylamide (PAβN). tandfonline.comacs.orgfrontiersin.org PAβN, a peptidomimetic compound, functions as a broad-spectrum competitive inhibitor of RND efflux pumps, such as AcrB in E. coli. nih.govtandfonline.com

The proposed mechanisms for efflux inhibition by β-(2-Thienyl)alanine analogues are primarily based on competitive binding and disruption of the pump's functional cycle:

Competitive Inhibition : Like PAβN, thienylalanine analogues are thought to act as substrates for the efflux pumps. tandfonline.comfrontiersin.org They compete with antibiotics for binding to the pump's substrate-binding sites. tandfonline.com By occupying the pump, the inhibitor is expelled, but this process allows the co-administered antibiotic to remain inside the cell at a concentration high enough to reach its target. tandfonline.com

Interaction with Hydrophobic Binding Pockets : The AcrB pump, a well-characterized RND transporter, possesses a large, multisite substrate-binding pocket within its transmembrane domain. This pocket contains key hydrophobic amino acid residues, particularly phenylalanine (Phe) residues. nih.govacs.org PAβN is believed to bind within a hydrophobic trap in this pocket, interfering with the binding and transport of other drug substrates. nih.govmdpi.com The binding is facilitated by π-π stacking interactions between the aromatic rings of the inhibitor and the Phe residues of the pump. nih.gov Given that this compound is an analogue of phenylalanine, its thienyl group can participate in similar hydrophobic and π-π stacking interactions within this pocket, disrupting the pump's peristaltic mechanism and blocking the extrusion of antibiotics. acs.org

Disruption of Pump Assembly or Energy Transduction : While direct competitive inhibition is the most cited mechanism, some inhibitors may also interfere with the proper assembly of the tripartite efflux pump system (e.g., AcrAB-TolC in E. coli) or disrupt the proton motive force that energizes the transport process. micropspbgmu.ru PAβN, for instance, is a protonophore inhibitor that can compete for binding sites during transport. frontiersin.org The thienyl moiety could influence the electronic and conformational properties of the molecule, potentially affecting its interaction with the proton relay network of the pump.

Thienyl-substituted compounds, in general, have been identified as potent drug efflux inhibitors, suggesting the thiophene ring plays a crucial role in the interaction with efflux pumps. mdpi.com The specific interactions of this compound would depend on its precise binding mode within the pump's substrate-binding pocket, but the foundational mechanism is rooted in its ability to mimic natural substrates and competitively block the pump's primary function. tandfonline.comacs.org

Selective Adsorption in Immunoadsorption Applications for Antibody Removal

Immunoadsorption is a therapeutic apheresis technique used to selectively remove pathogenic antibodies from a patient's plasma. This method is employed in the treatment of various autoimmune diseases. longdom.org The effectiveness of immunoadsorption relies on ligands that can selectively bind target immunoglobulins (like IgG and IgM) with high affinity while minimizing the removal of other essential plasma proteins, such as albumin and fibrinogen. longdom.org

Amino acids with aromatic side chains, such as phenylalanine and tryptophan, have been successfully used as ligands in commercial immunoadsorbents due to their ability to engage in hydrophobic interactions with antibodies. longdom.orgresearchgate.net Research into alternative ligands has identified thienyl amino acids, including β-(2-Thienyl)alanine, as promising candidates for these applications. longdom.org

The mechanism of selective adsorption involves a combination of interactions between the immobilized thienylalanine ligand and the target immunoglobulins:

Hydrophobic Interactions : The aromatic-like thienyl ring of β-(2-Thienyl)alanine provides a hydrophobic surface that can interact with complementary hydrophobic patches on the surface of immunoglobulins, particularly within the Fc region. longdom.org

Thiophilic Interactions : A key feature of thienylalanine is the presence of a sulfur atom within the thiophene ring. This enables "thiophilic interactions," a type of affinity interaction observed between sulfur-containing ligands and immunoglobulins, especially IgG. longdom.org This interaction, which involves a sulfone group in proximity to a thioether, contributes to the specific binding of antibodies. longdom.org

Studies comparing adsorbents functionalized with β-(2-Thienyl)alanine to those with phenylalanine and tryptophan have revealed distinct selectivity profiles. An adsorbent with a thienylalanine ligand demonstrated higher IgG adsorption than one with a phenylalanine ligand, although lower than a tryptophan-based adsorbent. longdom.org Notably, the thienylalanine ligand showed higher adsorption of IgM compared to both tryptophan and phenylalanine ligands. longdom.org

A critical advantage of the thienyl amino acid ligand is its significantly lower adsorption of fibrinogen. longdom.org High fibrinogen removal is undesirable as it can lead to coagulation-related complications. The ability of the β-(2-Thienyl)alanine-based adsorbent to effectively bind pathogenic antibodies while sparing fibrinogen makes it a potentially safer and more selective option for therapeutic immunoadsorption. longdom.org The thienyl group itself appears to be the crucial component for this interaction, as amino acids without this group (like glycine, alanine, and serine) show no significant IgG adsorption. longdom.org

This table summarizes the relative adsorption performance of adsorbents with different amino acid ligands for key plasma proteins.

LigandIgG Adsorption RateIgM Adsorption RateFibrinogen Adsorption
β-(2-Thienyl)alanine Higher than PhenylalanineHigher than Tryptophan & PhenylalanineVery Low
Tryptophan Higher than Thienylalanine & PhenylalanineLower than ThienylalanineSignificant
Phenylalanine Lower than Thienylalanine & TryptophanLower than ThienylalanineSignificant

Data synthesized from a comparative study on immunoadsorbents. longdom.org

Molecular Mechanisms Underlying the Bioactivity of Thienylalanine Analogues

Enzyme Kinetic Analysis of Inhibitory Effects

The inhibitory potential of thienylalanine analogues is often evaluated through enzyme kinetic studies. These analyses provide crucial parameters like the apparent Michaelis constant (K_m), maximum velocity (V_max), and the inhibition constant (K_i), which collectively describe the nature and potency of the inhibition.

β-2-Thienyl-dl-alanine has been shown to act as a competitive inhibitor of rat phenylalanine hydroxylase. nih.govnih.gov In the presence of 24 mM β-2-thienyl-dl-alanine, the apparent K_m for liver phenylalanine hydroxylase increased from 0.61 mM to 2.70 mM, with no significant alteration in the V_max. nih.govnih.gov A similar effect was observed for the kidney enzyme, where the apparent K_m changed from 0.50 mM to 1.60 mM. nih.govnih.gov This competitive inhibition indicates that the analogue vies with the natural substrate, phenylalanine, for binding to the enzyme's active site. libretexts.orgkhanacademy.org An increased apparent K_m in the presence of a competitive inhibitor signifies that a higher substrate concentration is needed to achieve half of the V_max. libretexts.org

Furthermore, β-2-thienyl-dl-alanine also competitively inhibits the intestinal transport of phenylalanine, with an estimated K_i value of 81 mM. nih.govnih.gov The inhibition constant, K_i, is a measure of the inhibitor's binding affinity to the free enzyme. cmu.edu

Table 1: Enzyme Kinetic Parameters of β-2-Thienyl-dl-alanine Inhibition This interactive table summarizes the kinetic data for the inhibition of phenylalanine hydroxylase by β-2-thienyl-dl-alanine.

Enzyme SourceConditionApparent K_m (mM)V_maxK_i (mM)
Rat Liver Phenylalanine HydroxylaseNo Inhibitor0.61UnchangedN/A
Rat Liver Phenylalanine HydroxylaseWith 24 mM β-2-thienyl-dl-alanine2.70UnchangedN/A
Rat Kidney Phenylalanine HydroxylaseNo Inhibitor0.50UnchangedN/A
Rat Kidney Phenylalanine HydroxylaseWith 24 mM β-2-thienyl-dl-alanine1.60UnchangedN/A
Rat Intestinal Phenylalanine TransportWith β-2-thienyl-dl-alanineN/AN/A81

Structural Biology Approaches to Ligand-Target Interactions

Structural biology techniques are indispensable for visualizing the three-dimensional arrangement of atoms in biomolecules and their complexes with ligands. These methods provide direct insights into how thienylalanine analogues bind to their targets and the conformational changes that may occur upon binding.

X-ray Crystallography for Conformational Analysis and Binding Mode Elucidation

X-ray crystallography is a powerful tool for determining the high-resolution, three-dimensional structure of molecules, including enzyme-inhibitor complexes. migrationletters.combiologiachile.cl The crystal structures of the catalytic domain of human phenylalanine hydroxylase (hPheOH) in complex with the cofactor tetrahydrobiopterin (B1682763) and the substrate analogue 3-(2-thienyl)-L-alanine (THA) have been determined at 2.0 Å resolution. nih.gov

These crystallographic studies reveal that the binding of THA to the active site of hPheOH triggers significant conformational changes that propagate throughout the entire protomer. nih.gov A notable change is the displacement of the amino acid Tyr138 from a position on the surface of the enzyme to a buried position within the active site, a movement of up to 20.7 Å for its hydroxyl group. nih.gov This induced fit demonstrates the adaptability of the enzyme's active site. nih.gov The identical positioning of the carboxyl and amino groups of both THA and another substrate analogue, L-norleucine, in their respective complex structures underscores the critical role of these groups in substrate binding. nih.gov

Spectroscopic Characterization of Molecular Conformations

Spectroscopic techniques, particularly two-dimensional nuclear magnetic resonance (2D-NMR), are instrumental in determining the conformation of molecules in solution. researchgate.netnih.gov 2D-NMR experiments, such as COSY and HSQC, can provide through-bond and through-space correlations between atoms, which are used to define the molecule's three-dimensional structure. researchgate.netlibretexts.org

In a study of a designed amyloid peptide incorporating β-2-thienylalanine (2-Thi), 2D-NMR experiments provided Nuclear Overhauser Effect (NOE) constraints that were used in detailed molecular modeling. upc.edu This approach allows for the elucidation of molecular conformations in solution, which is crucial for understanding their biological function. upc.edu

Computational Chemistry and Molecular Modeling Studies

Computational methods have become increasingly vital in drug discovery and molecular biology, offering predictive insights into ligand-target interactions and the electronic properties of molecules.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemmethod.commdpi.commdpi.com Molecular dynamics (MD) simulations then provide a view of the dynamic behavior of the complex over time in a simulated physiological environment. chemmethod.comnih.govresearchgate.net

In the context of thienylalanine analogues, molecular dynamics simulations have been used to reveal well-defined, folded, turn-like structures in dilute aqueous solutions. upc.edu These simulations, which were constrained by experimental data from 2D-NMR, showed that the self-assembly of hydrophobic aromatic units drives this folding, leaving charged lysine (B10760008) groups exposed to the aqueous environment. upc.edufigshare.com Such simulations are crucial for understanding the stability and behavior of these complexes in a dynamic state. chemmethod.com

Quantum Mechanical Studies of Electronic Properties, Charge Delocalization, and π-Stacking

Quantum mechanical (QM) calculations are employed to investigate the electronic structure and properties of molecules, such as charge distribution and delocalization. mpg.descirp.org These properties are fundamental to understanding intermolecular interactions, including π-stacking.

The incorporation of β-2-thienylalanine (2-Thi) residues into peptides is expected to confer interesting electronic properties due to charge delocalization and π-stacking. upc.edufigshare.com Quantum mechanical modeling of the conformational and charge properties of 2-Thi has been performed, and these properties were found to be similar to those of the β-3-thienylalanine analogue. upc.edufigshare.comcnr.it The thiophene (B33073) ring in thienylalanine can participate in π-π stacking interactions, which are important noncovalent interactions in various biological systems, including protein folding and molecular recognition. google.comencyclopedia.pubnih.gov These interactions contribute to the stability of ligand-protein complexes. encyclopedia.pub

Computational Approaches in Structure-Activity Relationship (SAR) Investigations

Computational modeling has become an indispensable tool in the field of medicinal chemistry for investigating the structure-activity relationships (SAR) of bioactive compounds, including thienylalanine analogues. These in silico methods provide deep insights into the molecular interactions governing the biological activity of these compounds, thereby guiding the rational design of more potent and selective molecules. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore mapping are pivotal in elucidating the complex interplay between chemical structure and biological function.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchcommons.org This is achieved by calculating a set of molecular descriptors that numerically represent the physicochemical properties of the molecules. For thienylalanine analogues, these descriptors can encode information about their steric, electronic, and hydrophobic characteristics.

Researchers often begin by optimizing the 3D geometries of the compounds using semi-empirical or more advanced quantum mechanical methods. researchcommons.org Subsequently, a wide array of descriptors are calculated. A statistical method, such as partial least squares (PLS), is then employed to build a regression model that connects the descriptors to the observed biological activity. periodikos.com.br The predictive power of the resulting QSAR model is rigorously validated to ensure its robustness. periodikos.com.br For instance, a 3D-QSAR model for a series of related heterocyclic compounds might highlight that electron-withdrawing features, alongside specific hydrophobic and hydrogen bond donor groups, are crucial for inhibitory potential. periodikos.com.br

Table 1: Illustrative Molecular Descriptors Used in QSAR Studies of Thienylalanine Analogues

Descriptor ClassSpecific Descriptor ExampleEncoded Information
Electronic Dipole MomentPolarity and charge distribution of the molecule.
Highest Occupied Molecular Orbital (HOMO) EnergyElectron-donating ability of the molecule.
Lowest Unoccupied Molecular Orbital (LUMO) EnergyElectron-accepting ability of the molecule.
Steric Molecular VolumeThe overall size of the molecule.
Surface AreaThe accessible surface of the molecule for interaction.
Hydrophobic LogPThe lipophilicity of the molecule.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. nih.gov This method is instrumental in understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For thienylalanine analogues, docking studies can reveal how the thienyl group and other substituents fit into the binding pocket of a target enzyme or receptor.

The process involves preparing the 3D structures of both the ligand and the target protein. nih.gov Docking algorithms then systematically explore various binding poses and score them based on a scoring function that estimates the binding affinity. nih.gov The results can pinpoint key amino acid residues that are critical for binding. rsc.org For example, docking studies on similar heterocyclic compounds have identified specific residues within a binding pocket that form essential hydrogen bonds or hydrophobic interactions, thereby guiding further structural modifications to enhance binding affinity. researchgate.net

Table 2: Representative Molecular Docking Results for a Hypothetical Thienylalanine Analogue

ParameterValueSignificance
Binding Energy (kcal/mol) -8.5Predicts a strong binding affinity to the target.
Inhibition Constant (Ki) (µM) 0.5Estimated concentration required for 50% inhibition.
Interacting Residues Tyr264, Gln269Key amino acids in the binding site.
Hydrogen Bonds Gln269Indicates a specific, stabilizing interaction.
Hydrophobic Interactions Tyr264, Phe180Shows non-polar interactions contributing to binding.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to exert a specific biological effect. periodikos.com.br A pharmacophore model for a series of active thienylalanine analogues would define the spatial relationships between features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. core.ac.uk

These models can be generated based on a set of active ligands or from the structure of the ligand-receptor complex. periodikos.com.br Once developed, a pharmacophore model can be used as a 3D query to screen large compound libraries to identify novel molecules with the potential for similar biological activity. unido.org This approach allows for the rapid identification of diverse chemical scaffolds that fit the required pharmacophoric features, accelerating the discovery of new lead compounds. unido.org

By integrating the insights gained from QSAR, molecular docking, and pharmacophore modeling, researchers can build a comprehensive understanding of the SAR for thienylalanine analogues. This multi-faceted computational approach facilitates the design of new derivatives with optimized biological activity profiles.

Research Trajectories and Potential Applications Excluding Clinical Human Trials

Development of Selective Enzyme Inhibitors

Derivatives of AC-beta-(2-THIENYL)-ALA-OH have been investigated for their ability to selectively inhibit enzymes, a critical area in drug discovery and biochemical research.

Specifically, β-(5-Bromo-2-thienyl)-L-alanine, a derivative of alanine (B10760859), serves as both a substrate and an inhibitor in enzyme kinetic and inhibition studies. This dual role allows researchers to examine the complex interactions between enzymes and various molecules, which could lead to the development of novel enzyme inhibitors with therapeutic potential. Another related compound, β-2-thienyl-dl-alanine, has been shown to competitively inhibit rat phenylalanine hydroxylase. nih.gov In in vitro studies, the apparent Km for liver phenylalanine hydroxylase increased from 0.61mM to 2.70mM in the presence of 24mM β-2-thienyl-dl-alanine, without a significant change in Vmax. nih.gov Similarly, for the kidney enzyme, the Km value changed from 0.50mm to 1.60mm. nih.gov

Furthermore, research has identified certain E-2-(2-thienyl)-3-acrylonitrile derivatives as multi-kinase inhibitors with a notable preference for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.gov One such derivative, Thio-Iva, demonstrated an IC50 value of 3.31 µM for VEGFR-2 inhibition in a cell-free kinase assay. nih.gov Thiophene-based compounds have also shown promise as inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO), which is a target in cancer immunotherapy. nih.govnih.gov For instance, beta-[3-benzo(b)thienyl]-DL-alanine acts as a competitive inhibitor for IDO. nih.govnih.gov

The table below summarizes the inhibitory activity of selected this compound derivatives against various enzymes.

Compound/DerivativeTarget EnzymeType of InhibitionKey Findings
β-(5-Bromo-2-thienyl)-L-alanineVarious enzymesSubstrate and inhibitorFacilitates study of enzyme-molecule interactions for developing new inhibitors.
β-2-thienyl-dl-alaninePhenylalanine hydroxylase (rat liver and kidney)CompetitiveIncreased apparent Km values in vitro. nih.gov
E-2-(2-thienyl)-3-acrylonitrile derivatives (e.g., Thio-Iva)Multi-kinases, preferentially VEGFR-2Multi-kinase inhibitorThio-Iva IC50 of 3.31 µM for VEGFR-2. nih.gov
beta-[3-benzo(b)thienyl]-DL-alanineIndoleamine 2,3-dioxygenase (IDO)CompetitiveIdentified as a competitive inhibitor. nih.govnih.gov

Design of Peptidomimetics and Constrained Peptides with Modulated Properties

The incorporation of non-standard amino acids like this compound into peptides is a key strategy in the design of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often have improved properties such as increased stability and target affinity. lifetein.comnih.gov

The thienyl group of this compound can introduce conformational constraints into a peptide backbone. mdpi.com This is a valuable tool for controlling the three-dimensional shape of the peptide, which is crucial for its biological activity. mdpi.com By restricting the conformational freedom, researchers can design peptides that are more selective and potent in their interactions with biological targets. mdpi.com

For instance, the substitution of β-(2-thienyl)-Ala at specific positions in corticotropin-releasing factor (CRF) peptide antagonists, known as astressins, resulted in compounds that were as potent as the parent antagonist, Astressin B. nih.gov This highlights the utility of this amino acid in maintaining or enhancing biological activity in peptide-based therapeutics.

Furthermore, the synthesis of peptides containing β-2-thienylalanine has been explored for creating novel materials. One study focused on a peptide sequence where phenylalanine residues were replaced by 2-thienylalanine units. unimi.it This peptide was found to form β-sheet-rich amyloid fibrils, demonstrating the influence of the thienyl group on the self-assembly properties of peptides. unimi.it

The use of Fmoc-β-(2-thienyl)-Ala-OH in solid-phase peptide synthesis allows for the straightforward incorporation of this non-canonical amino acid into peptide chains, facilitating the creation of diverse peptidomimetic libraries. google.com

Probes for Investigating Protein Structure, Function, and Post-Translational Modifications

The unique properties of this compound and its derivatives make them valuable as probes for studying the intricacies of protein structure, function, and post-translational modifications (PTMs). acs.org

The incorporation of β-(5-Bromo-2-thienyl)-L-alanine into proteins allows researchers to investigate how structural changes affect protein activity. This can help in identifying critical regions of a protein that are essential for its biological function.

Furthermore, derivatives of this compound have been used in photoaffinity labeling (PAL), a powerful technique for identifying protein-ligand interactions. A 2-thienyl-substituted α-ketoamide was found to be a superior photoreactive group for PAL compared to conventional options. acs.org This thienyl α-ketoamide probe successfully labeled the protein Concanavalin A with reduced non-specific labeling, making it a promising tool for identifying weakly interacting target proteins. acs.org

In the context of PTMs, which play a crucial role in cellular processes and disease, modified amino acids are essential tools. nih.gov While direct studies on this compound in this specific context are limited, the general principle of using non-canonical amino acids to probe PTMs is well-established. acs.org For example, stable isotope-labeled peptides containing modified amino acids are used to study protein interactions and PTMs like ubiquitination and phosphorylation. lifetein.com The development of chemical tools to probe histidine modifications, for instance, involves the incorporation of histidine mimics like 2-thienyl-Ala into proteins. rsc.org

Antimicrobial and Antifungal Agent Development

Derivatives of this compound have been synthesized and evaluated for their potential as antimicrobial and antifungal agents.

One study reported the synthesis of novel N-substituted β-amino acid derivatives, including a compound with a 5-nitro-2-thienyl group (compound 17). plos.orgnih.govresearchgate.net This compound exhibited promising activity against the methicillin-resistant Staphylococcus aureus (MRSA) strain TCH-1516, with a minimum inhibitory concentration (MIC) between 4 and 16 µg/mL. plos.orgnih.gov

Another research effort focused on synthesizing new 1,2,4-triazoles and 1,3,4-oxadiazoles containing a 2-thienyl moiety. mdpi.com Several of these compounds showed significant activity against Gram-positive bacteria. mdpi.com Similarly, a series of 2-thienyl substituted heterocycles, including thiazolidinones, were synthesized and showed notable antibacterial and antifungal activities. researchgate.netjrespharm.com For instance, one of the 4-thiazolidinone (B1220212) derivatives displayed antifungal activity against Trichophyton rubrum with an MIC of 25 μg/ml. jrespharm.com

The table below presents the antimicrobial and antifungal activities of some this compound derivatives.

Compound/DerivativeTarget Organism(s)ActivityMIC (µg/mL)
N-substituted β-amino acid with 5-nitro-2-thienyl group (compound 17)Staphylococcus aureus MRSA TCH-1516Antibacterial4-16 plos.orgnih.gov
1,2,4-triazoles and 1,3,4-oxadiazoles with 2-thienyl moietyGram-positive bacteriaAntibacterialVaries mdpi.com
2-thienyl substituted thiazolidinoneTrichophyton rubrumAntifungal25 jrespharm.com

Strategies in Anti-Cancer Research (e.g., Kinase Inhibition, Apoptosis Induction)

Thiophene-containing compounds, including derivatives of this compound, are actively being investigated in preclinical anti-cancer research due to their potential to inhibit key cellular processes involved in tumor growth and survival.

Kinase Inhibition:

Protein kinases are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. rsc.org Several studies have focused on developing thienyl-based compounds as kinase inhibitors. nih.gov For example, a series of 2-(thien-2-yl)-acrylonitriles have been identified as potent inhibitors of hepatoma cell proliferation. nih.govmdpi.com These compounds act as multi-kinase inhibitors with a preferential activity against VEGFR-2, a key regulator of angiogenesis. nih.govnih.gov Two promising derivatives, Thio-Iva and Thio-Dam, have demonstrated significant antitumor and antiangiogenic effects in hepatocellular carcinoma (HCC) cell models. nih.gov

Apoptosis Induction:

Inducing apoptosis, or programmed cell death, is a major goal of many cancer therapies. Research has shown that some 2-(thien-2-yl)-acrylonitrile derivatives can induce apoptosis in cancer cells. nih.govmdpi.com For instance, treatment of HepG2 hepatoma cells with these compounds led to an increase in caspase-3 activity, a key executioner enzyme in apoptosis. mdpi.com One compound, at a concentration of 10 µM, induced a stronger increase in caspase-3 activity compared to the reference drug sorafenib. mdpi.com Furthermore, these compounds have been observed to cause PARP cleavage, another hallmark of apoptosis. nih.gov

The table below summarizes the anti-cancer activities of selected derivatives.

Compound/DerivativeCancer Cell Line(s)Mechanism of ActionKey Findings
2-(thien-2-yl)-acrylonitrilesHepatoma cells (e.g., HepG2)Kinase inhibition (VEGFR-2), Apoptosis inductionInhibit cell proliferation at sub-micromolar concentrations. nih.govmdpi.com
Thio-Iva and Thio-DamHepatocellular carcinoma (HCC) cellsKinase inhibition, Apoptosis induction, Anti-angiogenicPronounced antiproliferative, apoptosis-inducing, and antimigratory properties. nih.gov

Immunomodulatory Research via Selective Antibody Adsorption

While direct evidence for this compound in selective antibody adsorption is not extensively documented, the broader class of thienyl-containing compounds has been explored for immunomodulatory properties. For instance, acetyldehydro-3-Z-(2-thienyl)alanyltyrosine has been reported to activate macrophages in mice. mdpi.com Following this in vivo activation, the macrophages were capable of killing several tumor cell lines in vitro, suggesting an immunomodulatory effect that could be harnessed for therapeutic benefit. mdpi.com

The development of heterocyclic compounds as immunomodulators is an active area of research. google.com While the specific mechanism of selective antibody adsorption is not detailed for this compound itself, the ability of related compounds to interact with immune cells and modulate their function points to a potential avenue for future investigation.

Future Directions and Methodological Advances in β 2 Thienyl Alanine Research

Advanced Synthetic Strategies for Novel Analogues and Complex Architectures

The chemical scaffold of β-(2-Thienyl)alanine offers a versatile platform for the synthesis of novel analogues with tailored properties. Advanced synthetic strategies are pivotal in creating complex molecular architectures that can probe biological systems with greater precision or exhibit enhanced therapeutic effects.

Future efforts will likely focus on the development of more efficient and stereoselective synthetic routes. This includes the application of modern catalytic systems, such as transition-metal-catalyzed cross-coupling reactions, to functionalize the thienyl ring or the amino acid backbone. acs.org For instance, the direct C-H functionalization of the thiophene (B33073) ring could provide a streamlined approach to novel derivatives, avoiding multi-step synthetic sequences. acs.org

Moreover, the incorporation of β-(2-Thienyl)alanine into larger, more complex structures like peptidomimetics, macrocycles, and other constrained peptides holds significant promise. nih.gov These architectures can offer improved metabolic stability, receptor selectivity, and bioavailability compared to simple linear peptides. nih.gov Techniques such as solid-phase peptide synthesis (SPPS) are instrumental in constructing these complex molecules, with advancements in SPPS enabling the creation of intricate designs. nih.gov The synthesis of analogues where the thienyl group is replaced by other heterocycles or functional groups will also be a key area of exploration to expand the chemical diversity and biological activity spectrum.

Researchers have successfully synthesized a variety of analogues by modifying different parts of the parent molecule. The table below summarizes some of the synthetic approaches used for creating novel amino acid derivatives.

Starting Material(s)Synthetic MethodResulting Analogue/DerivativeReference
1,2-bis(bromomethyl)benzene, ethyl isocyanoacetateCondensation and hydrolysisIndene (B144670) amino acid derivatives acs.org
Carbobenzoxy-β-alanine, Thienyl-DL-alanine methyl ester hydrochloridePeptide couplingCarbobenzoxy-β-alanyl-β-2-thienyl-DL-alanine researchgate.net
Alanine (B10760859) derivative (PIP protected)Palladium-catalyzed β-C(sp3)-H arylationβ-arylated alanine derivatives acs.org
N-phthaloyl-β-alanine, 2,2-bipyridylSlow evaporationCocrystal of N-phthaloyl-β-alanine with 2,2-bipyridyl researchgate.net

High-Throughput Screening for Identification of New Biological Activities and Target Interactions

High-throughput screening (HTS) has become an indispensable tool in drug discovery and chemical biology for rapidly assessing large libraries of compounds for biological activity. nih.gov Applying HTS to libraries of β-(2-Thienyl)alanine analogues can accelerate the discovery of new biological functions and molecular targets.

Future HTS campaigns will likely employ a diverse range of assay formats to explore the potential of β-(2-Thienyl)alanine derivatives. These can include cell-based assays to identify compounds that modulate specific signaling pathways, inhibit cancer cell growth, or possess antimicrobial properties. nih.govnih.gov For example, a screen could be designed to identify analogues that are potent and selective inhibitors of enzymes like alanine racemase, which is a target in Mycobacterium tuberculosis. nih.gov

Furthermore, target-based screening approaches, where compounds are tested for their ability to bind to a specific protein of interest, can elucidate the mechanism of action of active compounds. The development of novel screening platforms, such as those utilizing fluorescence-based readouts or genetically encoded reporters, will enhance the efficiency and sensitivity of these screens. mdpi.com The data generated from HTS can also be used to build structure-activity relationships (SAR), which are crucial for the rational design of more potent and selective compounds.

The table below presents examples of HTS campaigns that have successfully identified bioactive small molecules, illustrating the power of this approach.

Screening PlatformLibrary SizePurpose of ScreenOutcomeReference
Enzyme-based fluorescence assay53,000 compoundsIdentify inhibitors of M. tuberculosis alanine racemase17 novel non-substrate inhibitors identified nih.gov
Cell-based luciferase reporter assay10,011 small moleculesIdentify enhancers of recombinant protein expressionTwo compounds, Apicidin and M-344, found to enhance expression mdpi.com
Virtual High-Throughput Screening~400,000 compoundsIdentify inhibitors of TβR-I kinase365 compounds identified, with 127 showing effective inhibition nih.gov

Integrated Omics Approaches for Systems-Level Understanding of Biological Effects

To gain a comprehensive understanding of the biological effects of β-(2-Thienyl)alanine and its analogues, it is essential to move beyond single-target analyses and adopt a systems-level perspective. Integrated omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to these compounds.

Future research in this area will involve treating cells or organisms with β-(2-Thienyl)alanine derivatives and then applying a suite of omics technologies to profile the resulting changes. For example, transcriptomic analysis can reveal which genes are up- or down-regulated in response to treatment, providing clues about the affected pathways. researchgate.net Proteomics can identify changes in protein expression and post-translational modifications, while metabolomics can measure shifts in the levels of endogenous metabolites.

By integrating these different layers of biological information, researchers can construct detailed models of the compound's mechanism of action and identify potential off-target effects. This systems-level understanding is crucial for predicting the physiological consequences of treatment and for identifying potential biomarkers of efficacy or toxicity. A study on the marine microalga Tetraselmis chuii demonstrated how a multi-omics approach, including transcriptomics, could be used to understand adaptive responses to environmental changes, a methodology that can be applied to study the effects of chemical compounds. researchgate.net

Development of Advanced Imaging Techniques for In Vitro and In Vivo Studies

Visualizing the distribution and target engagement of β-(2-Thienyl)alanine analogues in living systems is critical for their development as therapeutic or diagnostic agents. Advanced imaging techniques are enabling researchers to track these molecules with unprecedented spatial and temporal resolution, both in cultured cells (in vitro) and in whole organisms (in vivo).

A key area of development is the use of positron emission tomography (PET) for non-invasive in vivo imaging. nih.govmdpi.com This involves labeling β-(2-Thienyl)alanine analogues with positron-emitting radionuclides, such as fluorine-18 (B77423) or copper-64. nih.govnih.gov These radiolabeled probes can then be used to image processes like tumor metabolism or receptor expression in living animals and potentially in humans. nih.govacs.org The development of novel radiolabeling strategies and the synthesis of probes with improved pharmacokinetic properties are ongoing areas of research. nih.govnih.gov

In addition to PET, fluorescence microscopy techniques are being used for high-resolution in vitro imaging. This can involve incorporating fluorescent amino acids into peptides or labeling compounds with fluorescent dyes. frontiersin.org These methods allow for the visualization of subcellular localization and dynamic processes within living cells. frontiersin.org The development of novel fluorescent probes with improved photophysical properties, such as brightness and photostability, will further enhance the capabilities of these imaging approaches. mdpi.com

The table below highlights some of the advanced imaging techniques and probes used to study amino acid analogues and peptides.

Imaging ModalityProbe/TracerApplicationKey FindingReference
Positron Emission Tomography (PET)64Cu-labeled DOTA-linker-bombesin analoguesImaging of GRPR-expressing prostate cancerAmino acid linkers can reduce nontarget tissue uptake. nih.gov
Positron Emission Tomography (PET)[18F]FPG and [18F]FBPGImaging of glutamine metabolism in tumors[18F]FPG showed moderate uptake in PC-3 tumors. nih.gov
Confocal Fluorescence MicroscopyFHC-labeled cyclo[RRRWFW] analoguesStudying peptide behavior in cells and zebrafishPeptides penetrated cancerous cells and localized in nonpolar compartments. frontiersin.org
PET/CT Imaging[68Ga]Ga-labeled HBPLsVisualization of EGFR- and αvβ3-expressing tumorsThe probes showed high stability and specific tumor uptake. acs.org

Bridging Computational and Experimental Studies for Predictive Design and Optimization

The integration of computational and experimental approaches is revolutionizing the process of drug discovery and materials science. By bridging these two domains, researchers can accelerate the design and optimization of novel β-(2-Thienyl)alanine analogues with desired properties.

Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict how β-(2-Thienyl)alanine derivatives will interact with their biological targets. nih.gov These in silico studies can help to prioritize compounds for synthesis and experimental testing, thereby saving time and resources. mdpi.comschrodinger.com For example, computational models can be used to design inhibitors with improved binding affinity or selectivity for a particular enzyme. nih.gov

Furthermore, machine learning and artificial intelligence are emerging as powerful tools for predictive modeling. nih.gov By training algorithms on large datasets of chemical structures and biological activities, it is possible to develop models that can predict the properties of new, untested compounds. nih.gov This predictive capability can guide the design of novel analogues with optimized characteristics. The iterative cycle of computational prediction, experimental validation, and model refinement is a powerful paradigm for accelerating the discovery of new β-(2-Thienyl)alanine-based molecules with enhanced functionality.

The table below provides examples of how computational methods are being integrated with experimental studies to advance molecular design and understanding.

Computational MethodExperimental ApproachPurposeOutcomeReference
Deep LearningAutomated fast-flow peptide synthesisPredict and optimize peptide synthesisModel predicted deprotection reactions with <6% error. nih.gov
Molecular Docking, 3D-QSARSynthesis and bioactivity assaysDesign and optimize SDH inhibitorsIdentified indene amino acid derivatives with enhanced activity. acs.org
Molecular Dynamics, MM-GBSASynthesis and enzyme/cell-based assaysDesign and establish SAR of Sirt1 inhibitorsIdentified novel benzimidazole (B57391) and pyrazole-based inhibitors. nih.gov
Density Functional Theory (DFT)X-ray crystallography, spectroscopyCharacterize and understand cocrystal formationElucidated the intermolecular interactions governing crystal packing. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.